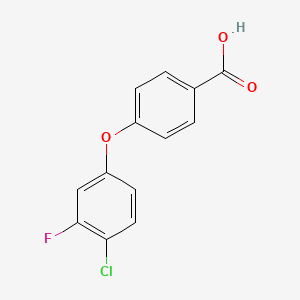

4-(4-chloro-3-fluorophenoxy)benzoic acid

Description

Overview of Halogenated Phenoxybenzoic Acid Scaffolds in Organic Synthesis

Halogenated phenoxybenzoic acid scaffolds, and the broader class of diaryl ethers, represent a privileged motif in organic and medicinal chemistry. nih.gov The inclusion of halogen atoms such as chlorine and fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org These characteristics make halogenated compounds particularly prevalent in the design of new drugs and agrochemicals. nih.gov Phenoxybenzoic acids, in particular, serve as foundational structures for a variety of biologically active compounds, including herbicides and pharmaceuticals. nih.gov The diaryl ether linkage provides a combination of rigidity and conformational flexibility that is often crucial for effective interaction with enzyme active sites or cellular receptors.

Significance of 4-(4-chloro-3-fluorophenoxy)benzoic acid as a Chemical Intermediate and Building Block

The specific structure of this compound, featuring a dichlorinated and fluorinated phenoxy group attached to a benzoic acid moiety, makes it a highly useful chemical intermediate. It serves as a building block for constructing larger, more complex molecules. The carboxylic acid group is a key functional handle, allowing for a variety of chemical transformations such as the formation of esters, amides, and acid halides. google.comlibretexts.org These reactions enable chemists to link this scaffold to other molecular fragments, building up complexity in a controlled manner. The presence and specific positioning of the chloro and fluoro substituents on the phenoxy ring provide a distinct electronic and steric profile, which can be exploited to fine-tune the properties of the final target molecule in pharmaceutical or materials science applications.

Scope and Research Objectives for this compound Studies

Current research involving this compound and related compounds is typically centered on several key objectives. A primary goal is the development of efficient and scalable synthetic routes to access this and similar diaryl ether structures. Methodologies such as the Ullmann condensation and nucleophilic aromatic substitution are frequently explored and optimized for these purposes. organic-chemistry.orgwikipedia.org A second major objective is to explore the reactivity of this intermediate, using its carboxylic acid function to generate libraries of derivatives (e.g., esters and amides) for screening in various applications. Finally, research aims to characterize the physical and spectroscopic properties of these new compounds to understand their structure-property relationships, which is essential for rational design in drug discovery and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers and properties are crucial for its characterization and use in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₃H₈ClFO₃ |

| Molecular Weight | 266.65 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)F)C(=O)O |

| Physical Appearance | Expected to be a solid at room temperature, likely a white or off-white powder. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |

Synthesis of this compound

The synthesis of diaryl ethers like this compound is a well-established area of organic chemistry. Common strategies involve the formation of the central ether linkage through carbon-oxygen bond formation.

One of the most classical and widely used methods for this purpose is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. synarchive.com For the synthesis of the target molecule, this would entail the reaction between a salt of 4-chloro-3-fluorophenol (B1349760) and a methyl or ethyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-chlorobenzoate) in the presence of a copper catalyst and a base, such as cesium carbonate or potassium carbonate, often at elevated temperatures. organic-chemistry.orgscielo.org.mx The resulting ester intermediate would then be hydrolyzed to yield the final carboxylic acid product.

An alternative and common approach is through nucleophilic aromatic substitution (SNAr) . wikipedia.org This pathway is particularly effective when the aryl halide possesses strong electron-withdrawing groups. In this context, a 4-halobenzoic acid ester (where the halogen is typically fluorine or chlorine) can react with 4-chloro-3-fluorophenol in the presence of a strong base (like sodium hydride or potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). libretexts.orgchemistrysteps.com The reaction proceeds through an addition-elimination mechanism to form the diaryl ether, which is subsequently hydrolyzed to the carboxylic acid.

Chemical Reactions of this compound

The primary site of reactivity in this compound is its carboxylic acid functional group. This group can undergo a variety of standard organic transformations to produce a range of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. asianpubs.orgiajpr.com This reaction is fundamental for creating derivatives with altered solubility and pharmacokinetic properties. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.net

Amide Formation: Amide derivatives can be synthesized by the direct condensation of the carboxylic acid with a primary or secondary amine. nih.gov This reaction often requires the use of a coupling agent (such as dicyclohexylcarbodiimide, DCC) or activation of the carboxylic acid by converting it into a more reactive intermediate, like an acid chloride. libretexts.orgyoutube.com To form the acid chloride, the carboxylic acid is typically treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with an amine to form the amide bond efficiently. nih.gov

Spectroscopic Properties

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.2 ppm). The protons on both benzene (B151609) rings would appear as doublets and doublets of doublets, with coupling patterns influenced by the positions of the halogen and ether substituents. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), which would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 13 distinct signals for each unique carbon atom. The carbon of the carboxylic acid carbonyl group would be found significantly downfield (typically in the 165-175 ppm range). The aromatic carbons would appear in the 110-160 ppm range, with the carbons directly attached to the electronegative oxygen, chlorine, and fluorine atoms showing characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-O-C stretch of the diaryl ether would likely appear in the 1200-1250 cm⁻¹ region, and absorptions corresponding to C-Cl and C-F bonds would be present in the fingerprint region.

Properties

IUPAC Name |

4-(4-chloro-3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMLDFYAKARAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Pathways and Methodological Advancements for 4 4 Chloro 3 Fluorophenoxy Benzoic Acid

Retrosynthetic Dissection and Key Precursors for 4-(4-chloro-3-fluorophenoxy)benzoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves cleaving the diaryl ether bond (C-O). This leads to two main precursor fragments: a substituted phenol and an aryl halide or a related derivative.

A logical retrosynthetic approach would disconnect the molecule at the ether linkage, yielding 4-chloro-3-fluorophenol (B1349760) and a 4-halobenzoic acid derivative, such as 4-fluorobenzoic acid or 4-bromobenzoic acid. Alternatively, the disconnection could lead to 4-hydroxybenzoic acid and 1-bromo-4-chloro-3-fluorobenzene. The choice of precursors often depends on the availability of starting materials and the specific synthetic methodology to be employed.

Another key consideration is the timing of the introduction of the carboxylic acid group. It can be present on one of the precursors before the ether formation or introduced at a later stage via functional group transformation, for instance, by the oxidation of a methyl or other alkyl group attached to the benzene (B151609) ring.

Established Synthetic Routes to this compound

The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. Established methods primarily revolve around nucleophilic aromatic substitution and subsequent functionalization to install the carboxylic acid moiety.

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for the formation of diaryl ethers. In this approach, a phenoxide acts as a nucleophile, displacing a halide or other suitable leaving group from an electron-deficient aromatic ring. For the synthesis of this compound, this would typically involve the reaction of 4-chloro-3-fluorophenol with a 4-halobenzoic acid derivative in the presence of a base.

The reactivity of the aryl halide is crucial, with iodides and bromides being more reactive than chlorides. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. High temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often required.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-chloro-3-fluorophenol | 4-Fluorobenzoic acid | Base (e.g., K2CO3), High Temperature | This compound |

| 4-hydroxybenzoic acid | 1-Bromo-4-chloro-3-fluorobenzene | Base (e.g., NaOH), High Temperature | This compound |

In some synthetic strategies, the carboxylic acid group is introduced after the formation of the diaryl ether core. This can be achieved through various functionalization methods. For instance, if a precursor with a methyl group, such as 4-(4-chloro-3-fluorophenoxy)toluene, is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.

Another approach involves the use of organometallic intermediates. A diaryl ether containing a bromine or iodine atom at the desired position can be converted into a Grignard reagent or an organolithium species, followed by carboxylation with carbon dioxide (CO2).

| Starting Material | Reagents | Product |

| 4-(4-chloro-3-fluorophenoxy)toluene | 1. KMnO4, NaOH, H2O, heat; 2. H3O+ | This compound |

| 1-bromo-4-(4-chloro-3-fluorophenoxy)benzene | 1. Mg, THF; 2. CO2; 3. H3O+ | This compound |

Catalytic Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry has seen a shift towards catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. Copper and palladium-catalyzed reactions are particularly prominent in the synthesis of diaryl ethers.

The Ullmann condensation is a classical copper-mediated reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, leading to the development of milder, catalytic versions of this reaction. These modified Ullmann-type reactions often employ copper(I) catalysts in combination with ligands, such as phenanthrolines or diamines, which facilitate the coupling process at lower temperatures. researchgate.net The reaction typically involves an aryl halide, a phenol, a base, and a catalytic amount of a copper salt. The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com

| Catalyst System | Aryl Halide | Phenol | Base | Solvent |

| CuI / Ligand | 4-Bromo or 4-Iodobenzoic acid | 4-chloro-3-fluorophenol | K2CO3 or Cs2CO3 | DMF or Toluene |

| Cu2O / Ligand | 1-Bromo-4-chloro-3-fluorobenzene | 4-hydroxybenzoic acid | K3PO4 | Dioxane |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds in diaryl ether synthesis. These reactions typically employ a palladium catalyst with a specialized phosphine ligand. This methodology offers a versatile and efficient route to diaryl ethers under relatively mild conditions. The reaction involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a base.

In addition to C-O bond formation, palladium catalysis can be instrumental in the functionalization of the benzoic acid moiety. For example, palladium-catalyzed C-H activation/cyclization of benzoic acids can be used to synthesize more complex heterocyclic structures. rsc.orgnih.gov While not directly forming the diaryl ether, these methods highlight the versatility of palladium catalysis in the synthesis of functionalized aromatic compounds.

| Catalyst System | Aryl Halide/Triflate | Phenol | Base | Solvent |

| Pd(OAc)2 / Phosphine Ligand | 4-Bromobenzoic acid | 4-chloro-3-fluorophenol | NaOtBu or Cs2CO3 | Toluene or Dioxane |

| Pd2(dba)3 / Phosphine Ligand | 1-Bromo-4-chloro-3-fluorobenzene | 4-hydroxybenzoic acid | K3PO4 | Toluene |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound would typically proceed via the coupling of 4-chloro-3-fluorophenol and a 4-halobenzoic acid derivative. Optimizing this synthesis is crucial for maximizing yield and purity while minimizing costs and reaction time. Key parameters for optimization include the choice of catalyst, base, solvent, and temperature.

Catalyst and Ligand Selection: The transition from first-generation stoichiometric copper catalysts to modern catalytic systems has been a significant advancement. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often paired with ligands like phenanthroline or diamines, can form more active catalytic species, leading to higher yields at lower temperatures. wikipedia.org For similar C-O cross-coupling reactions, various supported nano-catalysts, such as copper oxide on titanium dioxide (CuO/TiO₂) or alumina (CuO/γ-Al₂O₃), have proven to be highly efficient and reusable. nih.gov

Base and Solvent System: The choice of base is critical for deprotonating the phenol, thereby activating it for nucleophilic attack. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). wikipedia.orgnih.gov The solvent must be capable of dissolving the reactants and withstanding the required reaction temperature. While high-boiling polar solvents like DMF and nitrobenzene are traditional choices, research has explored greener alternatives. wikipedia.org For instance, acetonitrile has been identified as a "greener" solvent that can provide an excellent balance between reactant conversion and reaction selectivity. scielo.br

Temperature and Reaction Time: Temperature is a dominant factor influencing reaction rate and yield. While traditional Ullmann reactions required very high temperatures, modern catalytic systems can often proceed at lower temperatures, which helps to minimize side reactions. wikipedia.org Optimization studies on related compounds have shown that reducing reaction times from over 20 hours to as little as 4 hours is possible without significant loss of yield by carefully selecting the catalyst and solvent system. scielo.br

The following interactive table summarizes how varying reaction parameters can influence the yield in a typical Ullmann-type synthesis of a diaryl ether, based on general findings in the literature.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu Powder (100) | K₂CO₃ | DMF | 210 | 24 | Low-Moderate |

| 2 | CuI (10) / Phenanthroline | Cs₂CO₃ | Toluene | 110 | 18 | Good |

| 3 | Cu₂O Nanocubes (0.1) | KOH | THF (reflux) | 66 | 12 | High |

| 4 | CuO@Fe₃O₄ (recyclable) | Cs₂CO₃ | DMF | 145 | 10 | Excellent |

| 5 | Ag₂O (50) | - | Acetonitrile | 82 (reflux) | 4 | Good |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce the environmental impact of chemical manufacturing. wjpmr.comresearchgate.net This involves designing processes that minimize waste, reduce energy consumption, and utilize safer, renewable materials.

Energy Efficiency: Conventional heating methods are often energy-intensive and can lead to longer reaction times. Microwave-assisted synthesis offers a more energy-efficient alternative, promoting rapid and uniform heating that can dramatically shorten reaction times from hours to minutes and improve yields. ijpsjournal.com

Catalysis and Atom Economy: Green chemistry strongly advocates for the use of catalysts over stoichiometric reagents to improve atom economy and reduce waste. wjpmr.com The development of highly active and recyclable catalysts is a key area of research. For instance, magnetically separable nano-catalysts (e.g., copper nanoparticles on a magnetic iron oxide core) allow for easy recovery and reuse of the catalyst, simplifying product purification and minimizing waste streams. nih.govmdpi.com

Waste Reduction: By optimizing reactions to improve yield and selectivity, the formation of by-products is minimized. The use of recyclable catalysts and greener solvents further contributes to waste reduction by simplifying workup procedures and allowing for the reuse of process components. ijpsjournal.com

The table below contrasts a traditional synthetic approach with a greener methodology for diaryl ether synthesis.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric copper powder wikipedia.org | Catalytic, recyclable nano-catalyst (e.g., CuO@Fe₃O₄) nih.gov |

| Solvent | High-boiling aprotic solvents (DMF, NMP) wikipedia.org | Greener solvents (Acetonitrile) or solvent-free conditions scielo.brijpsjournal.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation ijpsjournal.com |

| Reaction Time | 12-24 hours | Minutes to a few hours |

| Workup/Purification | Difficult separation from copper residues; high solvent use | Easy magnetic separation of catalyst; reduced solvent use nih.gov |

| Overall Impact | High energy consumption, hazardous waste, use of toxic solvents | Reduced energy use, minimal waste, use of safer materials |

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Chloro 3 Fluorophenoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of 4-(4-chloro-3-fluorophenoxy)benzoic acid provides crucial information about the number, environment, and connectivity of the hydrogen atoms. The aromatic region of the spectrum is expected to display a complex pattern of signals corresponding to the seven protons on the two phenyl rings. The protons on the benzoic acid moiety are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 4-chloro-3-fluorophenoxy ring will exhibit more complex splitting patterns due to coupling with each other and with the neighboring fluorine atom.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for each of the 13 carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine atoms will also exhibit characteristic downfield shifts. The chemical shifts of the aromatic carbons provide valuable insights into the electronic effects of the substituents on the phenyl rings.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| 8.05 | d |

| 7.05 | d |

| 7.45 | t |

| 7.15 | dd |

| 6.95 | ddd |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR for Fluorine Atom Environments

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom, and its multiplicity will provide information about coupling to neighboring protons. This data is crucial for confirming the position of the fluorine substituent on the phenoxy ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The COSY spectrum reveals scalar couplings between protons, allowing for the identification of adjacent protons. This is particularly useful for assigning the protons on the aromatic rings and confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and their directly attached carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). This information is critical for establishing the connectivity between the benzoic acid and the phenoxy moieties through the ether linkage.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₈ClFO₃), the calculated exact mass is 266.0146 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the MS/MS spectrum would likely show characteristic fragmentation pathways, such as the loss of the carboxyl group, cleavage of the ether bond, and fragmentation of the aromatic rings. The analysis of these fragments can be used to confirm the connectivity of the different structural components of the molecule.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 221 | [M - COOH]⁺ |

| 141 | [C₇H₄O₂]⁺ (fragment from benzoic acid moiety) |

| 128 | [C₆H₃ClFO]⁺ (fragment from phenoxy moiety) |

| 93 | [C₆H₄O]⁺ |

Note: The fragmentation data presented in this table is predicted based on common fragmentation pathways for similar compounds. The actual observed fragments may vary depending on the experimental conditions.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

To fulfill this section, single crystals of this compound would need to be grown and subjected to X-ray diffraction analysis. Powder XRD would complement this by providing a fingerprint of the bulk material's crystalline phase(s).

Crystal System and Space Group Analysis

The analysis of the diffraction pattern from a single crystal would reveal its crystal system (e.g., monoclinic, triclinic, etc.) and space group, which describe the symmetry of the arrangement of molecules in the crystal lattice.

Intermolecular Interactions and Packing Modes (e.g., Hirshfeld Surface Analysis)

Detailed analysis of the crystal structure would elucidate the various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern the molecular packing. Hirshfeld surface analysis would be a crucial tool to visualize and quantify these interactions.

Conformational Analysis in the Solid State

The X-ray diffraction data would provide the precise solid-state conformation of the molecule, including key dihedral angles between the aromatic rings and the orientation of the carboxylic acid group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectra would need to be recorded for this compound. The characteristic vibrational modes of the functional groups present (e.g., C=O stretch of the carboxylic acid, C-O-C ether linkage, C-Cl bond, C-F bond, and aromatic ring vibrations) would be identified and assigned.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) or other chromatographic methods would be developed to assess the purity of synthesized this compound and to isolate it from any impurities. This would involve optimizing parameters such as the stationary phase, mobile phase composition, and detection wavelength.

Without experimental data for this compound, any attempt to populate the requested sections would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.

Reactivity Profiles and Chemical Transformations of 4 4 Chloro 3 Fluorophenoxy Benzoic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives through well-established organic reactions. These transformations are fundamental for creating libraries of related compounds for various research applications.

The conversion of the carboxylic acid group into esters and amides is a common strategy for modifying the molecule's physicochemical properties.

Esterification: Esters of 4-(4-chloro-3-fluorophenoxy)benzoic acid can be synthesized through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a viable route. colostate.edu Alternatively, solid acid catalysts, such as modified montmorillonite K10 clay, offer a greener approach, often allowing the reaction to proceed under solvent-free conditions with high yields. ijstr.org For instance, the ethyl ester of the related 4-chloro-3-fluorobenzoic acid is a known compound, suggesting that similar esterification of the target molecule is straightforward. epa.gov Derivatization can also be achieved using alkyl halides in the presence of a base or through the use of reagents like diazomethane for methylation. colostate.edu

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This can be accomplished using water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often with an additive such as N-hydroxysulfosuccinimide to improve coupling efficiency. thermofisher.com Another effective method involves the in-situ generation of activating phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide, which facilitates amide bond formation with primary and secondary amines at room temperature in good to excellent yields. nih.gov These methods are crucial for building libraries of novel amide derivatives.

| Transformation | Reagents | Catalyst/Activator | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Mineral Acid (H₂SO₄) or Solid Acid (e.g., Montmorillonite K10) | Reflux temperature, potentially solvent-free. ijstr.org |

| Amidation | Primary or Secondary Amine | Carbodiimide (e.g., EDAC) or Phosphonium Salt Precursors (e.g., PPh₃/NCPhth) | Aqueous or organic solvent, often at room temperature. thermofisher.comnih.gov |

Acyl halides and anhydrides are highly reactive intermediates derived from the carboxylic acid group, serving as precursors for the synthesis of esters, amides, and other derivatives under mild conditions.

Acyl Halides: The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reactions typically proceed efficiently, converting the hydroxyl group of the carboxylic acid into an excellent leaving group, which is then displaced by a chloride ion. libretexts.org The use of a proton scavenger like pyridine may be employed to neutralize the HCl byproduct. libretexts.org Similarly, acyl bromides can be prepared using reagents such as phosphorus tribromide (PBr₃). libretexts.org

Anhydrides: Symmetrical anhydrides of this compound can be synthesized by reacting its corresponding acyl chloride with the sodium salt of the acid or by treating the acyl chloride with pyridine. researchgate.net Direct conversion from the carboxylic acid is also possible using various dehydrating coupling agents, such as triphenylphosphine/trichloroisocyanuric acid, which function under mild, room-temperature conditions. researchgate.net Mixed anhydrides can also be formed, typically by reacting the acyl chloride with a different carboxylic acid. libretexts.org

| Target Derivative | Common Reagents | Byproducts |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |

| Symmetrical Anhydride | Acyl chloride + Carboxylate salt; Dehydrating agents (e.g., P₂O₅) | NaCl, H₂O |

Functional Group Interconversions on the Aromatic Rings

The two halogenated aromatic rings of this compound provide sites for further functionalization, primarily through electrophilic aromatic substitution or modification of the existing halogen atoms.

Halogen exchange (Halex) reactions offer a pathway to modify the halogen substitution pattern on the aromatic rings. While aryl fluorides are generally unreactive in nucleophilic aromatic substitution, the chlorine atom can potentially be replaced. For example, catalytic halogen-exchange fluorination has been demonstrated for compounds like 4-chlorobenzaldehyde, using spray-dried potassium fluoride (KF) and a phase-transfer catalyst to achieve high yields of the corresponding fluoro-derivative. researchgate.net Applying similar conditions to this compound could potentially lead to the corresponding difluoro- or other dihalo-analogs, although the ether linkage and the second ring's substituents would influence reactivity.

Electrophilic aromatic substitution reactions like nitration and sulfonation can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the aromatic rings. The positions of substitution are directed by the existing groups.

Nitration: The nitration of chlorinated benzoic acid derivatives is a well-documented process. google.com For this compound, the benzoic acid ring is deactivated by the carboxylic acid group (a meta-director) and the deactivating ether oxygen. The second ring is activated by the ether oxygen (ortho-, para-director) but deactivated by the halogens. Nitration of the highly related 4-chlorobenzoic acid with mixed nitric and sulfuric acid yields 4-chloro-3-nitrobenzoic acid. google.comsdichem.com By analogy, nitration of this compound would likely occur on the benzoic acid ring at the position ortho to the carboxylic acid and meta to the ether linkage, or on the other ring, directed by the powerful ortho-, para-directing ether oxygen. Studies on the nitration of similar complex molecules, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, have been performed in continuous flow microreactors, indicating that precise control over reaction conditions is crucial for achieving desired selectivity. researchgate.netsoton.ac.uk

| Substrate | Reagents | Temperature | Product |

|---|---|---|---|

| p-chlorobenzoic acid | Mixed Acid (HNO₃/H₂SO₄) | 53-57 °C | 4-chloro-3-nitrobenzoic acid |

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) or a related sulfonyl halide (-SO₂Cl). This is typically achieved using fuming sulfuric acid (oleum) or chlorosulfonic acid (ClSO₃H). The reaction of related aromatic compounds with chlorosulfonic acid is used to produce sulfonyl chlorides, such as 4-(chlorosulfonyl)benzoic acid and 4-chloro-3-chlorosulfonyl-benzoic acid. scbt.com These sulfonyl chlorides are versatile intermediates for synthesizing sulfonamides and sulfonic esters. Given the directing effects of the substituents on this compound, sulfonation would likely occur at positions similar to those targeted during nitration.

Cross-Coupling Chemistry Utilizing the Halogenated Positions

The carbon-halogen bonds on the aromatic rings are key sites for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

The reactivity of aryl halides in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bond in this compound is the more reactive site for standard cross-coupling protocols like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions. These reactions typically employ palladium or nickel catalysts. The C-F bond is significantly more stable and generally requires harsher reaction conditions or specialized catalytic systems for activation. This difference in reactivity allows for selective functionalization at the chloro-position while leaving the fluoro-position intact, providing a powerful tool for the stepwise construction of complex molecules.

Suzuki-Miyaura Coupling for Biaryl Systems

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl structures. nobelprize.orgfishersci.co.uklibretexts.org The this compound molecule possesses an activated aryl chloride bond which, while less reactive than corresponding aryl bromides or iodides, can participate in this transformation under appropriate catalytic conditions. fishersci.co.uklibretexts.org The reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. libretexts.org

Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly expanded the scope of the Suzuki-Miyaura reaction to include less reactive aryl chlorides. libretexts.orgnih.gov These catalysts enhance the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Cl bond. libretexts.org For a substrate like this compound, successful coupling would yield a biaryl derivative, replacing the chlorine atom with a new aryl or heteroaryl group. Such transformations are crucial for modifying the electronic and steric properties of the molecule, a common strategy in medicinal chemistry and materials science. researchgate.netdntb.gov.ua

While specific documented examples for this exact molecule are sparse, the general protocol for similar electron-poor aryl chlorides is well-established. rsc.org The reaction is typically performed in a solvent mixture, often including water, with a suitable base to facilitate the transmetalation step. fishersci.co.uknih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., RuPhos) | Facilitates C-C bond formation |

| Base | K₂CO₃ or K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/Water or Dioxane/Water | Medium for the reaction |

| Temperature | 80-120 °C | Provides energy for catalyst activation |

This table represents typical conditions for analogous aryl chlorides, illustrating a plausible reaction setup. nih.gov

Heck and Sonogashira Reactions for Alkene and Alkyne Derivatization

Beyond biaryl synthesis, the aryl chloride moiety of this compound serves as a handle for introducing alkene and alkyne functionalities through other palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. wikipedia.orgmdpi.com As with Suzuki coupling, the reactivity of aryl chlorides in the Heck reaction is lower than that of bromides and iodides. acs.org However, the use of specialized catalysts, including those with N-heterocyclic carbene (NHC) ligands or phosphine-free systems, alongside appropriate bases and solvents, can drive the reaction to completion. organic-chemistry.orgmdpi.comresearchgate.net Applying the Heck reaction to this compound would allow for the introduction of a vinyl group, producing derivatives such as stilbenes or cinnamates, which are valuable pharmacophores and synthetic intermediates.

Table 2: General Conditions for the Heck Reaction with Aryl Chlorides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene or n-Butyl acrylate | Coupling partner |

| Catalyst | Pd(OAc)₂ or Palladacycle complexes | Catalyzes C-C bond formation |

| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | Neutralizes HX by-product |

| Solvent | DMF, NMP, or Dioxane | Reaction solvent |

| Temperature | 100-140 °C | Overcomes activation energy |

This table outlines common conditions used for Heck reactions involving aryl chlorides. wikipedia.orgmdpi.comacs.org

Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgmdpi.comlibretexts.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues of alkyne homocoupling. nih.gov Aryl chlorides are the most challenging substrates for this reaction due to the strength of the C-Cl bond. wikipedia.org Nonetheless, efficient catalytic systems employing robust ligands can achieve this transformation. nih.gov Derivatizing this compound via the Sonogashira reaction would install an arylethynyl group, a key structural motif in pharmaceuticals, natural products, and organic materials. wikipedia.orgmdpi.com

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Primary cross-coupling catalyst |

| Cu Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne (in classic method) |

| Base | Diisopropylamine (DIPA) or Triethylamine (Et₃N) | Base and solvent |

| Solvent | THF or DMF | Co-solvent |

| Temperature | Room Temperature to 100 °C | Reaction dependent |

This table summarizes conventional conditions for the Sonogashira reaction. organic-chemistry.orglibretexts.org

Application of this compound in the Construction of Complex Molecular Architectures

The structural framework of this compound makes it a highly valuable starting material for building complex, biologically active molecules, particularly in the field of medicinal chemistry. preprints.orgresearchgate.net Its primary utility stems from its function as a diaryl ether scaffold, which can be readily elaborated through reactions at its carboxylic acid terminus.

A predominant application of this compound is in the synthesis of small molecule kinase inhibitors, a major class of therapeutic agents used in oncology. ed.ac.uk Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases. ed.ac.uk The 4-(4-chloro-3-fluorophenoxy) moiety is frequently incorporated into structures designed to fit into the ATP-binding pocket of specific kinases.

For instance, this benzoic acid derivative is a key intermediate in the synthesis of certain multi-angiokinase inhibitors. researchgate.net The synthetic route typically involves activating the carboxylic acid group and coupling it with a suitable amine via an amide bond formation. This reaction links the 4-(4-chloro-3-fluorophenoxy)phenyl group to another heterocyclic or functionalized core, creating a larger, more complex architecture designed for specific biological targets. nih.govgoogle.com While the cross-coupling reactions described above (Suzuki, Heck, Sonogashira) could be employed for further "late-stage functionalization" of the aryl chloride, its primary role in many documented syntheses is as a foundational building block connected through its acid functionality. nih.gov

The presence of both chloro and fluoro substituents on the phenoxy ring is also significant. These halogens can modulate the molecule's electronic properties (pKa), lipophilicity, and metabolic stability, and can form specific halogen bonds with amino acid residues in the target protein's active site, thereby enhancing binding affinity and selectivity. nih.gov

Computational and Theoretical Investigations on 4 4 Chloro 3 Fluorophenoxy Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate various molecular properties, providing a balance between accuracy and computational cost. For 4-(4-chloro-3-fluorophenoxy)benzoic acid, DFT calculations can elucidate its fundamental electronic characteristics and reactivity patterns. researchgate.net

The first step in most quantum chemical studies is geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure at 0 Kelvin. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net The resulting structure reveals the spatial relationship between the two phenyl rings and the orientation of the carboxylic acid group. Studies on similar substituted benzoic acids show that the carboxylic moiety's orientation and the dihedral angle between aromatic rings are critical structural parameters. mdpi.comnih.govresearchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. researchgate.net The theoretical spectra can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3500 - 3300 (monomer), 3000-2500 (dimer) |

| Carbonyl (C=O) | C=O Stretch | 1750 - 1680 |

| Ether (C-O-C) | Asymmetric Stretch | 1300 - 1200 |

| Aryl Halide | C-F Stretch | 1250 - 1000 |

Note: These are typical frequency ranges based on DFT calculations for analogous compounds. researchgate.netresearchgate.netchemicalbook.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed over the benzoic acid moiety, facilitating intramolecular charge transfer. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

Note: These parameters are calculated from the HOMO and LUMO energies obtained via DFT. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net This analysis is invaluable for predicting how a molecule will interact with other charged species.

Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These are the sites where the molecule is likely to act as a nucleophile or a hydrogen bond acceptor. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group. researchgate.net

Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The most positive potential is typically found around acidic hydrogen atoms. In this case, the hydrogen of the carboxylic acid group would be the most prominent blue region, highlighting its acidity. The ESP map provides a comprehensive, three-dimensional picture of the molecule's reactivity sites.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior and conformational landscape of this compound.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For a flexible molecule like this compound, key degrees of freedom include rotation around the ether linkage (C-O-C) and rotation of the carboxylic acid group. researchgate.net

Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This involves rotating the flexible bonds and calculating the steric energy of each resulting structure. Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, providing insights into how it transitions between different conformations in solution or other environments. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Studies of related substituted benzoic acids have shown that multiple stable conformers can exist, often differing by only a few kJ/mol. mdpi.commdpi.com

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.comepstem.net The calculated shifts are based on the magnetic shielding experienced by each nucleus, which is determined by its local electronic environment. By comparing the predicted spectrum with the experimental one, each signal can be unambiguously assigned to a specific atom in the molecule. nih.gov

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carboxyl Carbon (-COOH) | 165 - 175 | Carboxyl Proton (-COOH) | 11 - 13 |

| Aromatic C-O | 150 - 160 | Aromatic Protons | 6.8 - 8.2 |

| Aromatic C-Cl | 130 - 140 | ||

| Aromatic C-F | 155 - 165 (with C-F coupling) |

Note: Values are estimations based on general principles and data for similar substituted aromatic compounds. rsc.orgliverpool.ac.uk

IR Frequencies: As discussed in section 5.1.1, DFT calculations yield vibrational frequencies that directly correspond to the peaks observed in an IR spectrum. researchgate.net These theoretical predictions are instrumental in assigning complex vibrational spectra, especially in the "fingerprint region" where many overlapping signals occur. The calculated frequencies for specific modes, such as the C=O stretch of the carboxylic acid or the C-O-C stretch of the ether linkage, provide definitive markers for these functional groups. researchgate.net

In Silico Approaches for Understanding Intramolecular and Intermolecular Interactions

Hydrogen Bonding Network Analysis

No published data available.

Van der Waals and Halogen Bonding Interactions

No published data available.

Environmental Fate and Degradation Mechanisms of 4 4 Chloro 3 Fluorophenoxy Benzoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can transform the chemical structure of the compound in the environment. For 4-(4-chloro-3-fluorophenoxy)benzoic acid, the primary abiotic degradation pathways are expected to be photochemical transformation and hydrolysis.

Table 1: Illustrative Photodegradation Half-lives of Analogous Haloacetic Acids

| Compound | Half-life (days) in the presence of TiO₂ |

| Trichloroacetic acid | 6 |

| Dichloroacetic acid | 10 |

| Monochloroacetic acid | 42 |

| Tribromoacetic acid | 8 |

| Dibromoacetic acid | 14 |

| Monobromoacetic acid | 83 |

This table is for illustrative purposes and shows data for haloacetic acids, not this compound. Data from nih.gov.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound could potentially be susceptible to hydrolysis, which would cleave the molecule into 4-hydroxybenzoic acid and 1-chloro-2-fluoro-4-nitrobenzene. However, the carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental conditions. docbrown.info The rate of hydrolysis of halogenoalkanes, for example, is influenced by the strength of the carbon-halogen bond, with C-F bonds being the strongest and most resistant to cleavage. savemyexams.com While specific hydrolysis data for the target compound is unavailable, the stability of the aromatic ether linkage and the carbon-halogen bonds suggests that hydrolysis may be a slow degradation process. rsc.org

Biotic Degradation Studies

Biotic degradation, carried out by microorganisms, is a crucial pathway for the removal of organic pollutants from the environment. The presence of chlorine and fluorine atoms on the aromatic rings of this compound is expected to influence its biodegradability.

Bacteria have been shown to degrade a variety of halogenated aromatic compounds. nih.gov The initial step in the aerobic degradation of such compounds often involves the action of mono- or dioxygenase enzymes, leading to the formation of (halo)catechols as common intermediates. nih.gov For instance, 3-phenoxybenzoic acid, a related compound, can be degraded by Pseudomonas pseudoalcaligenes POB310, which utilizes a dioxygenase to cleave the ether bond. nih.gov It is plausible that a similar mechanism could initiate the degradation of this compound. The degradation of chlorinated analogs of 3-phenoxybenzoic acid by this strain has been observed to result in the formation of chlorophenols, which were not further metabolized by the original strain. nih.gov

Potential degradation products of this compound could include:

4-chloro-3-fluorophenol (B1349760)

4-hydroxybenzoic acid

Halogenated catechol derivatives

The enzymatic machinery involved in the degradation of halogenated aromatic compounds is diverse. Dioxygenases are key enzymes that catalyze the initial attack on the aromatic ring. nih.gov Following the formation of halocatechols, these intermediates are typically cleaved through either ortho- or meta-cleavage pathways. nih.gov Meta-cleavage of halocatechols can sometimes lead to the formation of toxic metabolites. nih.gov Another important enzymatic reaction is dehalogenation, where the halogen substituent is removed from the aromatic ring. This can occur through the action of hydroxylases, which replace the halogen with a hydroxyl group, or through reductive dehalogenation under anaerobic conditions, where the halogen is replaced by a hydrogen atom. nih.gov

Table 2: Key Enzyme Classes in the Degradation of Halogenated Aromatic Compounds

| Enzyme Class | Function |

| Monooxygenases | Incorporation of one oxygen atom into the substrate |

| Dioxygenases | Incorporation of two oxygen atoms into the substrate, often leading to ring cleavage |

| Hydrolases | Cleavage of bonds by addition of water |

| Dehalogenases | Removal of halogen atoms |

Environmental Distribution and Persistence Modeling

Halogenated organic compounds, due to their chemical stability, often exhibit persistence in the environment. wikipedia.orgnih.gov This persistence can lead to long-range environmental transport and bioaccumulation in food webs. wikipedia.org While specific modeling studies for this compound are not available, its structure suggests it may be classified as a persistent organic pollutant (POP). wikipedia.org

Models for the environmental distribution of POPs consider factors such as:

Volatility: The tendency of a compound to vaporize into the atmosphere.

Solubility in water: Affects its transport in aquatic systems.

Lipophilicity (Kow): The tendency of a compound to partition into fatty tissues, indicating bioaccumulation potential.

The presence of both chlorine and fluorine atoms is likely to increase the persistence of this compound compared to its non-halogenated counterpart. nih.gov Environmental fate models would likely predict its partitioning into soil and sediment due to its expected low water solubility and potential for adsorption to organic matter. Its potential for long-range atmospheric transport would depend on its volatility. defra.gov.uk

Sorption to Soil and Sediment Components

The movement and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption, a process that includes both absorption and adsorption, is governed by the physicochemical properties of the chemical itself and the characteristics of the soil or sediment, such as organic carbon content, clay mineralogy, and pH.

For organic compounds, the primary determinant of sorption is often the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. ecetoc.org A higher Koc value indicates a greater tendency for the compound to adsorb to organic matter, reducing its mobility in the environment. ladwp.com

Table 1: Factors Influencing the Sorption of this compound

| Parameter | Influence on Sorption | Rationale |

|---|---|---|

| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption. | Organic matter provides a nonpolar phase for the partitioning of hydrophobic organic compounds. ecetoc.org |

| pH | Sorption is expected to be higher at lower pH values. | At pH values below the pKa of the carboxylic acid group, the neutral, more hydrophobic form of the molecule predominates, leading to stronger partitioning into organic matter. nih.gov |

| Clay Mineralogy and Content | Clay minerals can contribute to sorption, particularly for the ionized form. | Cation exchange and surface adsorption mechanisms on clay surfaces can play a role in the retention of organic anions. |

| Chemical Structure | Halogenation increases hydrophobicity. | The presence of chlorine and fluorine atoms on the benzene (B151609) rings increases the molecule's nonpolar character, favoring sorption to organic materials. |

Volatilization and Atmospheric Transport Considerations

Volatilization from soil and water surfaces is another important process that determines the environmental distribution of a chemical. The tendency of a compound to volatilize is primarily described by its Henry's Law constant (HLC). epa.gov This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. copernicus.org Compounds with a high Henry's Law constant will readily partition from water to air. ladwp.com

Specific experimental data for the Henry's Law constant of this compound is not available in the current body of scientific literature. However, based on its structure as a benzoic acid derivative, it is expected to have a relatively low volatility. The carboxylic acid functional group can engage in hydrogen bonding and, at typical environmental pH, will be deprotonated to form a carboxylate anion, which is non-volatile. Therefore, significant volatilization and long-range atmospheric transport of this compound are considered unlikely.

Advanced Analytical Techniques for Environmental Monitoring of this compound and its Metabolites

The accurate and sensitive detection of this compound and its potential degradation products in complex environmental matrices such as water and soil is crucial for assessing its environmental impact. Due to the anticipated low concentrations and the complexity of these matrices, advanced analytical techniques are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of polar, ionizable compounds like acidic herbicides in aqueous samples. lcms.czwaters.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of target analytes at trace levels (ng/L). researchgate.netlcms.cz For water samples, a common approach involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components prior to LC-MS/MS analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of organic contaminants. researchgate.net However, for non-volatile and polar compounds like this compound, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net

The identification of metabolites is essential for a complete understanding of the degradation pathway. Mass spectrometry-based techniques are invaluable for this purpose. High-resolution mass spectrometry (HRMS), in conjunction with LC or GC, can provide accurate mass measurements, which aid in the elucidation of the elemental composition of unknown metabolites. researchgate.net

Table 2: Analytical Techniques for the Determination of this compound

| Technique | Sample Matrix | Sample Preparation | Detection Principle | Advantages |

|---|---|---|---|---|

| LC-MS/MS | Water | Solid-Phase Extraction (SPE), filtration, acidification. waters.com | Separation by liquid chromatography followed by mass analysis of precursor and product ions. lcms.cz | High sensitivity and selectivity, suitable for polar and ionizable compounds without derivatization. researchgate.netlcms.cz |

| GC-MS | Soil, Water | Solvent extraction, cleanup, derivatization (e.g., methylation or silylation). researchgate.net | Separation of volatile derivatives by gas chromatography followed by mass analysis. researchgate.net | Excellent separation efficiency and well-established libraries for compound identification. |

| LC-HRMS | Water, Soil | Similar to LC-MS/MS | Separation by liquid chromatography followed by high-resolution mass analysis for accurate mass determination. | Enables the identification of unknown metabolites and transformation products. researchgate.net |

Q & A

Q. What are standard synthetic routes for 4-(4-chloro-3-fluorophenoxy)benzoic acid?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling . For example:

- React 4-chloro-3-fluorophenol with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic systems (e.g., CuI/ligands) can enhance coupling efficiency. Reaction parameters (temperature, solvent polarity) significantly affect yield. Reference Data (Analogous Reactions):

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 4-Chlorophenol derivative + Halobenzoic acid | 45°C, 1 hr, DMF | Quant. | |

| CuI/L-proline catalyst | 80°C, 24 hr | 85% |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : Use DMSO-d₆ or CDCl₃. Assign signals via 2D techniques (COSY, HSQC) to resolve overlaps (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~300.16 for C₁₃H₉ClFO₃) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood.

- Refer to GHS guidelines for similar benzoic acid derivatives:

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal overlap) be resolved?

Methodological Answer:

Q. What computational strategies predict biological activity or binding affinity?

Methodological Answer:

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

Q. What crystallographic methods determine its solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: EtOH/water).

- Refinement : Use SHELXL for structure solution; resolve disorder with PART instructions . Key Parameters :

- Space group: P2₁/c (common for benzoic acid derivatives)

- R1 factor: Aim for <0.05 .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Re-crystallize and validate via HPLC (≥95% purity).

- Inter-laboratory Comparison : Cross-check with PubChem/CAS data (e.g., CAS 21120-67-2 for analogs) .

- Dynamic DSC : Confirm phase transitions and polymorphic forms .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.